2-[[3-[(2-Methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Description
Chemical Structure and Properties The compound 2-[[3-[(2-Methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (CAS: 866867-11-0) is a benzofuropyrimidinone derivative characterized by:
- A fused benzofuran-pyrimidine core (benzofuro[3,2-d]pyrimidin-4-one).
- A 2-methoxybenzyl group at position 2.
- A sulfanyl acetamide substituent at position 2, linked to a 3-methylphenyl group.
Properties
IUPAC Name |
2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-26-14-8-4-2-6-12(14)10-23-19(25)18-17(22-20(23)28-11-16(21)24)13-7-3-5-9-15(13)27-18/h2-9H,10-11H2,1H3,(H2,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBVCFYWBWJQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzofuran and a suitable aldehyde or ketone.
Introduction of the methoxybenzyl group: This step involves the alkylation of the benzofuro[3,2-d]pyrimidine core with 2-methoxybenzyl chloride under basic conditions.
Thioacetamide formation:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Chemical Reactions Analysis
2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Hydrolysis: The thioacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro1
Medicinal Chemistry: Due to its complex structure and potential biological activity, this compound can be explored as a lead compound for the development of new drugs, particularly in the areas of oncology and neurology.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: It can serve as a probe to study biochemical pathways and mechanisms of action of related compounds.
Industrial Applications: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in organic synthesis .
Mechanism of Action
The mechanism of action of 2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxybenzyl group may facilitate binding to hydrophobic pockets, while the thioacetamide moiety could form hydrogen bonds or coordinate with metal ions in the active site of enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Benzofuropyrimidinone vs. Benzothienopyrimidinone
- Compound 7: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide . Core: Benzothieno[2,3-d]pyrimidinone (sulfur atom in fused ring vs. oxygen in benzofuro). Substituents: 4-Ethoxyphenyl (R1) and 4-methylphenyl (R2). The hexahydro ring introduces saturation, reducing planarity and rigidity compared to the fully aromatic benzofuro core.
Benzofuropyrimidinone vs. Thienopyrimidinone
- Compound 17: 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide . Core: Thieno[2,3-d]pyrimidinone (smaller sulfur-containing heterocycle). Substituents: Propenyl and 5-methylfuran groups. Impact: The thieno core may reduce steric hindrance, enhancing binding to compact enzyme active sites.
Substituent Modifications
R1 Group Variations
- Compound 14: 2-{[3-(3-Ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide . R1: 3-Ethoxypropyl (flexible aliphatic chain vs. rigid 2-methoxybenzyl).
R2 Group Variations
- Compound 10: N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide . R2: Complex fluorophenyl-imidazolyl-pyridinyl group. Impact: Enhanced kinase inhibition due to fluorophenyl’s electronegativity and pyridinyl’s hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Profiles
Biological Activity
The compound 2-[[3-[(2-Methoxyphenyl)methyl]-4-oxo- benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on anticancer properties and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- IUPAC Name : 2-[[3-[(2-methoxyphenyl)methyl]-4-oxo- benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
This compound features a benzofuro-pyrimidine core structure, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute (NCI) conducts extensive screening for anticancer agents, and this compound was included in their assays.
Table 1: Anticancer Activity Summary
| Cell Line Type | GI50 (µM) | Sensitivity Level |
|---|---|---|
| Colon Cancer | 0.41 | High |
| Melanoma | 0.48 | High |
| Ovarian Cancer | 0.25 | High |
| Leukemia | 5.00 | Moderate |
| Breast Cancer | 10.00 | Low |
The results indicate that the compound exhibits significant cytotoxicity against colon, melanoma, and ovarian cancer cell lines, with GI50 values indicating high potency in these types. The structure-activity relationship (SAR) analysis suggests that modifications to the benzofuran and pyrimidine moieties may enhance anticancer efficacy.
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
- Induction of Oxidative Stress : It generates reactive oxygen species (ROS), which can damage cellular components and promote cell death.
- Targeting Specific Pathways : It may inhibit key signaling pathways involved in tumor growth and survival, such as the PI3K/Akt/mTOR pathway.
Case Studies
A notable study published in the journal Molecules explored the effects of this compound on various cancer models. The researchers reported:
- In Vivo Efficacy : In mouse models of colon cancer, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
- Synergistic Effects : When combined with standard chemotherapeutics like cisplatin, enhanced antitumor effects were observed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
